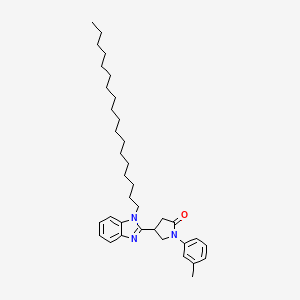![molecular formula C24H32N2O5S B11480167 2,5-dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B11480167.png)
2,5-dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core with multiple substituents, including methoxy, methyl, and piperidinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor to introduce the sulfonamide group.
Substitution Reactions: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, often using reagents like methanol and methyl iodide under acidic or basic conditions.
Coupling with Piperidine Derivative: The final step involves coupling the benzenesulfonamide intermediate with a piperidine derivative, facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group, which can mimic natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry
Material Science: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The methoxy and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylbenzenesulfonamide: Lacks the piperidine moiety, resulting in different biological activity.
3,4,5-Trimethoxybenzenesulfonamide: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
2,5-Dimethoxy-3,4,6-trimethyl-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide is unique due to its combination of methoxy, methyl, and piperidinyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C24H32N2O5S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2,5-dimethoxy-3,4,6-trimethyl-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H32N2O5S/c1-15-11-9-10-14-26(15)24(27)19-12-7-8-13-20(19)25-32(28,29)23-18(4)21(30-5)16(2)17(3)22(23)31-6/h7-8,12-13,15,25H,9-11,14H2,1-6H3 |
InChI Key |
PQSAVMTWXXWLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C(=C(C(=C3C)OC)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl {3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B11480085.png)
![N-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11480087.png)
![3-(4-fluorophenyl)-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480098.png)
![3-[(4-chlorophenyl)amino]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11480101.png)
![2-[2-amino-4-(4-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11480116.png)
![1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]-](/img/structure/B11480130.png)
![8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene](/img/structure/B11480134.png)

![2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione](/img/structure/B11480140.png)
![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11480141.png)
![1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11480145.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B11480148.png)
![3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11480150.png)
![2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11480153.png)
